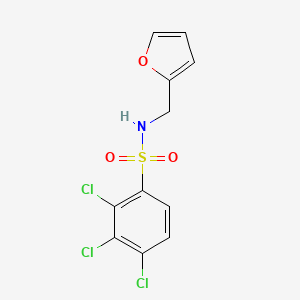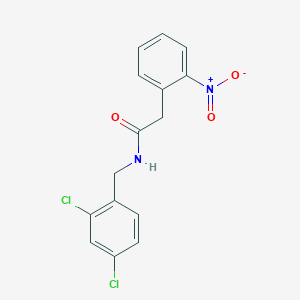
4-acetylphenyl phenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetylphenyl phenoxyacetate is an organic compound with the molecular formula C16H14O4 It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a phenoxyacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl phenoxyacetate typically involves the esterification of 4-acetylphenol with phenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反应分析
Types of Reactions
4-Acetylphenyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: this compound can be converted to 4-carboxyphenyl phenoxyacetate.
Reduction: The reduction of the acetyl group yields 4-hydroxyphenyl phenoxyacetate.
Substitution: Various substituted phenoxyacetates can be synthesized depending on the nucleophile used.
科学研究应用
4-Acetylphenyl phenoxyacetate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-acetylphenyl phenoxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds or participate in hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxyacetate moiety can also interact with various biological pathways, influencing cellular processes and signaling .
相似化合物的比较
Similar Compounds
4-Acetylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a phenoxyacetate moiety.
4-Chlorophenoxyacetic acid: Contains a chlorophenoxy group instead of an acetylphenyl group.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a dichlorophenoxy group.
Uniqueness
4-Acetylphenyl phenoxyacetate is unique due to the combination of its acetyl and phenoxyacetate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(4-acetylphenyl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-12(17)13-7-9-15(10-8-13)20-16(18)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIBXSPFOVBNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![1-[(3,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B5823591.png)
![12-chloro-10-hydroxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B5823599.png)
![N-[4-(azepane-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B5823604.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5823608.png)
![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)
![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
![2-[(IMINO{[(4-NITROPHENYL)SULFONYL]AMINO}METHYL)AMINO]-4,7-DIMETHYLQUINAZOLINE](/img/structure/B5823636.png)
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B5823654.png)


![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)
